4-Chlorobutyl benzoate

描述

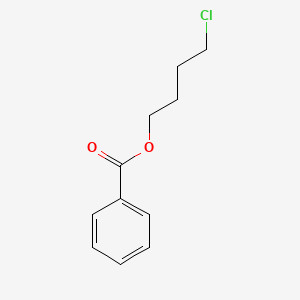

4-Chlorobutyl benzoate is an organic compound with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol . It is an ester derived from benzoic acid and 4-chlorobutanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

准备方法

Synthetic Routes and Reaction Conditions: 4-Chlorobutyl benzoate can be synthesized through the esterification of benzoic acid with 4-chlorobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The general reaction is as follows:

C6H5COOH+ClCH2CH2CH2CH2OH→C6H5COOCH2CH2CH2CH2Cl+H2O

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products. The use of advanced catalysts and purification techniques such as distillation and crystallization are common in industrial production .

化学反应分析

Types of Reactions: 4-Chlorobutyl benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the butyl chain can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce benzoic acid and 4-chlorobutanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed:

Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-hydroxybutyl benzoate or 4-aminobutyl benzoate.

Hydrolysis: Benzoic acid and 4-chlorobutanol.

Oxidation: Corresponding carboxylic acids or aldehydes.

科学研究应用

Scientific Research Applications

4-Chlorobutyl benzoate is utilized in scientific research for various purposes:

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.

- Pharmaceuticals: It has potential applications in the development of drug molecules because of its ester functionality.

- Material Science: It is used in preparing polymers and resins.

- Biological Studies: It is employed in studies involving ester hydrolysis and enzyme activity.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Nucleophilic Substitution: The chlorine atom in the butyl chain can be substituted by nucleophiles like hydroxide ions, amines, or thiols. Common reagents for this reaction include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium. The products of nucleophilic substitution depend on the nucleophile used, such as 4-hydroxybutyl benzoate or 4-aminobutyl benzoate.

- Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce benzoic acid and 4-chlorobutanol.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions using oxidizing agents such as potassium permanganate () or chromium trioxide ().

作用机制

The mechanism of action of 4-chlorobutyl benzoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing benzoic acid and 4-chlorobutanol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

4-Fluorobutyl benzoate: Similar structure but with a fluorine atom instead of chlorine.

4-Bromobutyl benzoate: Contains a bromine atom in place of chlorine.

4-Iodobutyl benzoate: Iodine atom replaces the chlorine atom.

Uniqueness: 4-Chlorobutyl benzoate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

生物活性

4-Chlorobutyl benzoate, with the molecular formula CHClO, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article provides a detailed overview of its synthesis, biological properties, and research findings.

This compound can be synthesized through various methods, including Pd-mediated coupling reactions of acid chlorides with boronic acids. The compound is characterized by its colorless liquid form and a molecular weight of approximately 212.68 g/mol .

Key Characteristics:

- Molecular Weight: 212.68 g/mol

- Boiling Point: Approximately 60°C at reduced pressure

- Chemical Structure: Contains both aromatic and aliphatic groups, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens, including bacteria and fungi. The compound has shown promising results in inhibiting the growth of several microbial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 256 |

| Pseudomonas aeruginosa | 512 |

| Candida albicans | 1024 |

| Aspergillus fumigatus | 1024 |

The MIC values indicate that while this compound exhibits some activity against Staphylococcus aureus and Pseudomonas aeruginosa, it is less effective against certain fungal strains like Candida albicans and Aspergillus fumigatus .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) study was conducted to understand how variations in the chemical structure affect the biological activity of this compound. Compounds that adhered to Lipinski’s rule of five demonstrated good permeability and absorption characteristics, suggesting favorable pharmacokinetic properties .

Table 2: SAR Analysis of Related Compounds

| Compound ID | Violations of Lipinski's Rule | Observed Activity |

|---|---|---|

| 7a | None | Active |

| 7b | One | Inactive |

| 7c | None | Active |

| 7d | Two | Inactive |

This analysis highlighted that compounds with fewer violations tended to exhibit better antimicrobial properties, reinforcing the importance of structural integrity in drug design .

In Vitro Studies

In vitro studies have been pivotal in assessing the antimicrobial activity of this compound. For instance, a study demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 256 µg/mL against certain strains. However, its efficacy varied significantly across different microorganisms .

Toxicological Assessments

Toxicological studies are essential for evaluating the safety profile of this compound. Preliminary assessments indicate that while it possesses antimicrobial properties, further investigations are required to fully understand its safety in vivo. Research has suggested that compounds within this class may exhibit cytotoxic effects at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-chlorobutyl benzoate, and how are reaction conditions optimized?

- Methodological Answer : A widely reported method involves the reaction of benzoyl chloride with 4-chlorobutanol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Alternatively, photolytic or thermal reactions of benzoic acid derivatives with chlorinated alcohols may be employed. For example, analogous syntheses of 4-chlorobutyl acetate achieved 80% yield using Mo(CO)₆ catalysis under UV irradiation . Key parameters include temperature control (e.g., reflux in hexane), catalyst loading, and reaction time. Optimization requires monitoring via thin-layer chromatography (TLC) or gas chromatography (GC).

Q. How is this compound characterized structurally and quantitatively?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CCl₄) typically shows signals for the benzoate ester carbonyl (δ ~8.0 ppm for aromatic protons) and chlorobutyl chain (e.g., δ 3.55 ppm for CH₂Cl, δ 1.99 ppm for CH₃CO in analogous acetates) .

- Infrared (IR) Spectroscopy : A strong carbonyl (C=O) stretch at ~1740 cm⁻¹ confirms ester formation .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and functional groups.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential HCl release.

- Waste Disposal : Segregate chlorinated waste and consult certified disposal services to prevent environmental contamination .

- Emergency Protocols : For skin/eye contact, rinse immediately with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as bond dissociation energies or nucleophilic susceptibility. For zinc benzoate complexes, DFT accurately predicted NMR chemical shifts and dimerization behavior, suggesting applicability to ester derivatives . Advanced users should compare computed vibrational spectra (IR) or electrostatic potential maps with experimental data to refine models.

Q. What strategies resolve contradictions in pharmacological data for benzoate derivatives?

- Methodological Answer : Inconsistent results (e.g., sodium benzoate’s efficacy in hepatic encephalopathy ) require:

- Meta-Analysis : Pool data from multiple studies to assess statistical significance.

- Dose-Response Studies : Evaluate concentration-dependent effects.

- Mechanistic Studies : Use in vitro assays (e.g., enzyme inhibition) to isolate biological targets. For this compound, similar approaches could clarify its role in drug delivery or metabolic pathways.

Q. How does the chlorobutyl chain influence the ester’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The 4-chlorobutyl group increases logP values, enhancing membrane permeability. Measure via HPLC retention times or octanol-water partitioning.

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures. Analogous chlorinated esters (e.g., 4-chlorobenzyl bromide) show stability up to 150°C .

- Reactivity : The terminal chlorine atom enables nucleophilic substitution (e.g., SN2 reactions) for functionalization .

属性

IUPAC Name |

4-chlorobutyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFQVVCNZAYQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241545 | |

| Record name | 4-Chlorobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-02-1 | |

| Record name | 4-Chlorobutyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 946-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobutyl Benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。